molecular formula C10H19NO B14547374 1-Amino-3-methyloctahydro-1H-inden-2-ol CAS No. 62210-19-9

1-Amino-3-methyloctahydro-1H-inden-2-ol

Cat. No.: B14547374
CAS No.: 62210-19-9
M. Wt: 169.26 g/mol
InChI Key: AJGYISWZAZWFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-methyloctahydro-1H-inden-2-ol is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to an indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-methyloctahydro-1H-inden-2-ol typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the indanone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This is followed by amination using ammonia or an amine source under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methyloctahydro-1H-inden-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

Scientific Research Applications

1-Amino-3-methyloctahydro-1H-inden-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-methyloctahydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-methyloctahydro-1H-inden-2-ol is unique due to the presence of both an amino and a hydroxyl group on the indane ring, along with a methyl group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62210-19-9

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-amino-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-ol

InChI

InChI=1S/C10H19NO/c1-6-7-4-2-3-5-8(7)9(11)10(6)12/h6-10,12H,2-5,11H2,1H3

InChI Key

AJGYISWZAZWFSB-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2C(C1O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.